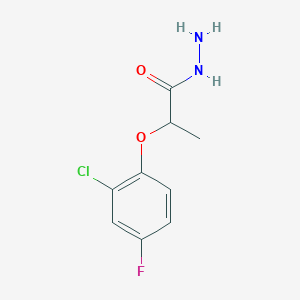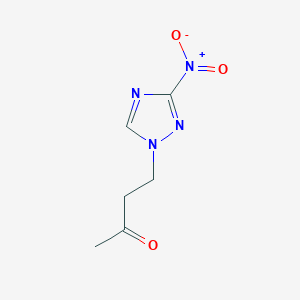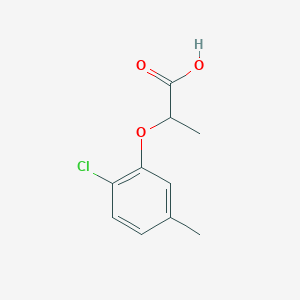
Ácido 2-(2-Cloro-5-metilfenoxi)propanoico
Descripción general
Descripción
2-(2-Chloro-5-methylphenoxy)propanoic acid, also known as CMPP, is a synthetic chemical compound. It belongs to the group of chlorophenoxypropionic acid herbicides. The IUPAC name for this compound is 2-(2-chloro-5-methylphenoxy)propanoic acid . The molecular formula is C10H11ClO3 and the molecular weight is 214.65 .
Molecular Structure Analysis
The InChI code for 2-(2-Chloro-5-methylphenoxy)propanoic acid is1S/C10H11ClO3/c1-6-3-4-8(11)9(5-6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
2-(2-Chloro-5-methylphenoxy)propanoic acid appears as colourless crystals . The melting point is between 93°-94°C . The vapour pressure is 0.31 mPa at 20 °C . The partition coefficient (n-octanol and water) is logP = 0.1004 (pH 7), 3.2 (unionised, 25 °C) .Aplicaciones Científicas De Investigación
Uso de herbicidas en la agricultura
El ácido 2-(2-Cloro-5-metilfenoxi)propanoico es un tipo de herbicida fenoxiacético, que actúa como una auxina sintética y un regulador del crecimiento. Estos herbicidas se utilizan ampliamente para controlar las malezas de hoja ancha en tierras de cultivo, pastizales, céspedes y franjas de derecho de paso herbáceas .
Monitoreo ambiental
Debido a su uso generalizado, los herbicidas fenoxiacéticos son posibles contaminantes del agua potable. La cromatografía líquida de alto rendimiento de fase inversa (RP-HPLC) se utiliza comúnmente para monitorear estos herbicidas en muestras de agua .
Química analítica
Se han desarrollado y validado métodos sensibles para los herbicidas fenoxiacéticos y sus principales productos de transformación en aguas subterráneas, lo que es crucial para el monitoreo ambiental y la garantía de la seguridad del agua potable .
Remediación ambiental
Los herbicidas fenoxi se reconocen como una fuente de contaminación ambiental emergente. Se han realizado investigaciones sobre métodos de biorremediación para abordar la contaminación causada por estos herbicidas .
Síntesis química
El compuesto puede utilizarse en procesos de síntesis química, aunque las aplicaciones específicas en este campo no se detallan en los resultados de la búsqueda .
Investigación y desarrollo
El Instituto Nacional de Estándares y Tecnología (NIST) utiliza compuestos como el ácido 2-(2-Cloro-5-metilfenoxi)propanoico para fines de investigación, a fin de garantizar que los datos contenidos en ellos se hayan seleccionado en función de un juicio científico sólido .
Mecanismo De Acción
Target of Action
It is often used in combination with other chemically related herbicides such as 2,4-d, dicamba, and mcpa . These herbicides mimic the plant hormone IAA (auxin) and kill most broadleaf weeds by causing uncontrolled growth .
Mode of Action
Similar herbicides work by mimicking the plant hormone iaa (auxin), leading to uncontrolled growth in broadleaf weeds . This suggests that 2-(2-Chloro-5-methylphenoxy)propanoic acid may have a similar mode of action.
Biochemical Pathways
Herbicides that mimic iaa (auxin) generally affect the auxin signaling pathway, leading to uncontrolled cell growth and eventual death in susceptible plants .
Result of Action
Similar herbicides cause uncontrolled growth in broadleaf weeds, eventually leading to their death .
Safety and Hazards
The compound is classified as slightly toxic . It is rapidly absorbed through the skin . The acute oral LD50 for rats is 930-1166 mg/kg, and for mice, it is 650 mg/kg . The acute percutaneous LD50 for rabbits is 900 mg/kg, and for rats, it is more than 4000 mg/kg . It is a skin irritant and highly irritating to eyes .
Análisis Bioquímico
Biochemical Properties
2-(2-Chloro-5-methylphenoxy)propanoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as cytochrome P450 monooxygenases, which are involved in the metabolism of various substrates. The compound binds to the active site of these enzymes, altering their catalytic activity. Additionally, 2-(2-Chloro-5-methylphenoxy)propanoic acid interacts with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 2-(2-Chloro-5-methylphenoxy)propanoic acid on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This, in turn, affects cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-(2-Chloro-5-methylphenoxy)propanoic acid exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Chloro-5-methylphenoxy)propanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(2-Chloro-5-methylphenoxy)propanoic acid remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(2-Chloro-5-methylphenoxy)propanoic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of 2-(2-Chloro-5-methylphenoxy)propanoic acid can result in toxic or adverse effects, including organ damage and metabolic disturbances .
Metabolic Pathways
2-(2-Chloro-5-methylphenoxy)propanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further processed or excreted. These metabolic pathways influence the compound’s bioavailability and overall impact on cellular function .
Transport and Distribution
The transport and distribution of 2-(2-Chloro-5-methylphenoxy)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and potential side effects, as it may preferentially accumulate in certain tissues .
Subcellular Localization
The subcellular localization of 2-(2-Chloro-5-methylphenoxy)propanoic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes .
Propiedades
IUPAC Name |
2-(2-chloro-5-methylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6-3-4-8(11)9(5-6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAUPTBCTGCOAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395929 | |
| Record name | 2-(2-chloro-5-methylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30033-94-4 | |
| Record name | 2-(2-chloro-5-methylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



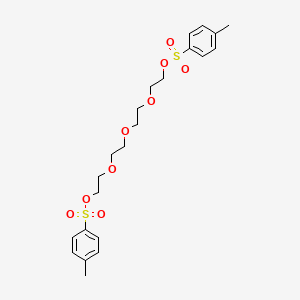
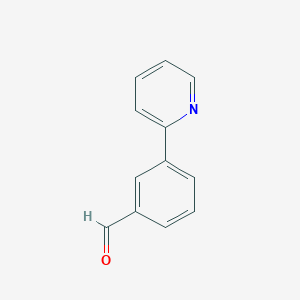
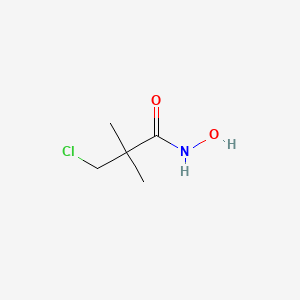
![Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B1364586.png)
![2-(4-Chlorophenyl)-3-[3-(trifluoromethyl)anilino]acrylonitrile](/img/structure/B1364588.png)
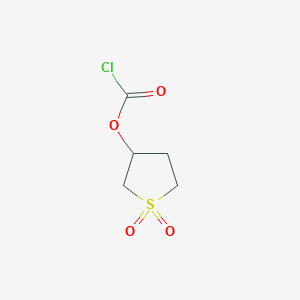

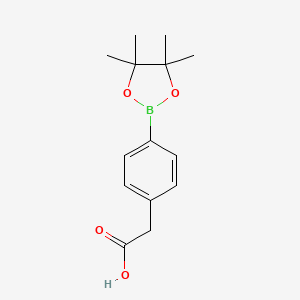

![4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid](/img/structure/B1364597.png)


